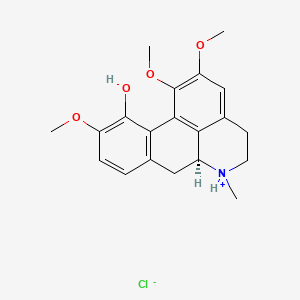
Isocorydine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isocorydine hydrochloride is a useful research compound. Its molecular formula is C20H24ClNO4 and its molecular weight is 377.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Isocorydine hydrochloride has demonstrated significant anticancer effects across various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis in several types of cancer cells, including liver, lung, and gastric cancers.
In Vitro Studies
A study evaluated the anticancer activity of various isocorydine derivatives against human cancer cell lines using the MTT assay. The results indicated:
- 8-Amino-Isocorydine : Exhibited IC50 values of 56.18 μM (HepG2), 7.53 μM (A549), and 14.80 μM (SGC7901), indicating strong inhibitory effects compared to isocorydine itself .
- 6a,7-Dihydrogen-Isocorydione : Showed IC50 values of 20.42 μM (HepG2), 8.59 μM (A549), and 14.03 μM (SGC7901), further supporting its potential as a lead compound in anticancer drug development .
Overcoming Drug Resistance
This compound has been studied for its ability to enhance the efficacy of existing chemotherapeutic agents. In pancreatic cancer models, ICD has been shown to synergistically inhibit cell viability when combined with gemcitabine, a standard chemotherapy drug . This suggests that isocorydine may help in overcoming drug resistance commonly observed in cancer treatments.
Other Biological Activities
Beyond its anticancer properties, this compound exhibits a range of other biological activities:
- Antimalarial Activity : Preliminary studies indicate that isoquinoline alkaloids, including isocorydine, possess antiplasmodial activity against Plasmodium falciparum, potentially contributing to malaria treatment strategies .
- Antioxidant Properties : Isocorydine has demonstrated antioxidant activities through mechanisms like DPPH radical scavenging, which may have implications for reducing oxidative stress-related diseases .
Summary Table of Key Findings
Propriétés
Numéro CAS |
66968-08-9 |
|---|---|
Formule moléculaire |
C20H24ClNO4 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 |
Clé InChI |
ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N |
SMILES |
C[NH+]1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-] |
SMILES isomérique |
C[NH+]1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-] |
SMILES canonique |
C[NH+]1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















